Neogambogic acid
CAS No.: 93772-31-7
Cat. No.: VC21338468
Molecular Formula: C38H46O9
Molecular Weight: 646.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 93772-31-7 |
---|---|
Molecular Formula | C38H46O9 |
Molecular Weight | 646.8 g/mol |
IUPAC Name | (E)-4-[10,12-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,11,15-tetraen-19-yl]-2-methylbut-2-enoic acid |
Standard InChI | InChI=1S/C38H46O9/c1-19(2)10-9-14-36(8)18-25(39)27-30(41)28-29(40)24-16-22-17-26-35(6,7)47-37(33(22)42,15-13-21(5)34(43)44)38(24,26)46-32(28)23(31(27)45-36)12-11-20(3)4/h10-11,13,16,22,25-26,39,41H,9,12,14-15,17-18H2,1-8H3,(H,43,44)/b21-13+ |
Standard InChI Key | BLDWFKHVHHINGR-FYJGNVAPSA-N |
Isomeric SMILES | CC(=CCCC1(CC(C2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)C/C=C(\C)/C(=O)O)O)O)C)C |
Canonical SMILES | CC(=CCCC1(CC(C2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)O)C)C |
Pharmacological Activities
Antibacterial Effects Against MRSA
Neogambogic acid demonstrates potent inhibitory activity against Methicillin-resistant Staphylococcus aureus (MRSA), a major global health threat due to its resistance to conventional antibiotics. Research has shown that neogambogic acid effectively inhibits both planktonic MRSA strains and MRSA biofilm formation, the latter being particularly significant as biofilms exhibit enhanced pathogenicity and antibiotic resistance .
In time-kill kinetic studies, neogambogic acid exhibited rapid bactericidal effects, achieving a 3-log10 reduction (equivalent to 99.9% clearance) of MRSA ATCC33591 cells within 6 hours when administered at 5× the minimum inhibitory concentration (MIC). This bactericidal efficiency surpasses that of vancomycin, which required 24 hours to achieve similar bacterial reduction .
Importantly, neogambogic acid significantly suppresses the production of key MRSA toxins, including Panton-Valentine leukocidin (PVL) and alpha-hemolysin (Hla), which are responsible for injuring host immune cells and promoting tissue infection. This inhibitory effect on virulence factors exceeds that observed with linezolid, an established antibiotic that inhibits protein synthesis .
Cardioprotective Effects in Sepsis
Sepsis-associated myocardial injury represents a significant complication of sepsis, characterized by invertible myocardial depression. Neogambogic acid has demonstrated substantial cardioprotective effects in sepsis models. In mice subjected to lipopolysaccharide (LPS) treatment to induce sepsis, pretreatment with neogambogic acid significantly reduced levels of cardiac injury biomarkers, including lactate dehydrogenase (LDH), creatine kinase-MB (CK-MB), and troponin I (cTnI) .
Beyond biomarker improvements, neogambogic acid treatment resulted in notable amelioration of histopathological changes in heart tissues of septic mice. The compound improved cardiac function through multiple mechanisms, including reduction in left ventricular end-diastolic pressure and enhancement of cardiac performance parameters such as ejection fraction, fractional shortening, and left ventricular systolic mean pressure .
Anti-Inflammatory Properties
Neogambogic acid exhibits significant anti-inflammatory properties in various models. In septic mice, it decreased the mRNA expression of pro-inflammatory cytokines including interleukin-1β (IL-1β), interleukin-18 (IL-18), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in heart tissues. Correspondingly, serum levels of these pro-inflammatory cytokines were also down-regulated following neogambogic acid treatment .
This anti-inflammatory action extends to bacterial infections as well. Studies have confirmed that neogambogic acid can suppress inflammatory signaling pathways triggered by MRSA infections, thereby potentially reducing the inflammatory damage associated with severe infections .
Anti-Fibrotic Effects
At the molecular level, neogambogic acid attenuated LPS-induced upregulation of collagen I and collagen III in heart tissues, further supporting its anti-fibrotic properties . Previous research has also indicated that neogambogic acid reduced silica-induced inflammation and fibrosis, suggesting broader applications in preventing fibrotic conditions beyond sepsis-induced cardiomyopathy .
Mechanisms of Action
Suppression of MAPK/NF-κB Signaling Pathway
A primary mechanism through which neogambogic acid exerts its anti-inflammatory and cardioprotective effects is via suppression of the p38 MAPK/NF-κB signaling pathway. In septic mice, neogambogic acid attenuated LPS-induced increases in phosphorylated c-Jun N-terminal kinase (p-JNK) and phosphorylated p38 (p-p38) in heart tissues .
Additionally, protein expression of Toll-like receptor 4 (TLR4) and phosphorylated nuclear factor kappa B (p-NF-κB) in septic mice was reduced by neogambogic acid treatment. These effects were partially reversed by treatment with the JNK activator anisomycin, which weakened neogambogic acid-induced decreases in p-JNK and p-p38, and enhanced levels of p-NF-κB in heart tissues of LPS-induced mice .
The significance of this pathway in neogambogic acid's effects was further confirmed when anisomycin attenuated neogambogic acid-induced decreases in IL-1β and IL-6 in LPS-induced mice, supporting the role of MAPK/NF-κB signaling in mediating the anti-inflammatory effects of neogambogic acid .
Inhibition of saeRS Two-Component System
In its antibacterial activity against MRSA, neogambogic acid works through inhibition of the saeRS two-component system, a key regulatory system for virulence factor expression in Staphylococcus aureus. Through transcriptome sequencing, quantitative reverse transcription polymerase chain reaction (Q-RT-PCR), and parallel reaction monitoring (PRM), researchers found that neogambogic acid reduces the expression of S. aureus virulence factors by inhibiting this two-component system .
This mechanism helps explain the observed reduction in toxin production and biofilm formation capabilities in MRSA following neogambogic acid treatment, suggesting that saeRS inhibitors may represent a novel approach to treating biofilm-related infections .
Anti-Apoptotic Effects
Neogambogic acid demonstrates significant anti-apoptotic effects in cardiac tissue during sepsis. In LPS-induced mice, myocardial apoptosis is typically promoted with down-regulation of B-cell lymphoma 2 (Bcl-2), up-regulation of Bcl-2-associated X protein (Bax), and increased levels of cleaved caspase-3. Neogambogic acid treatment reduced the number of terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) positive cells in myocardial tissues, indicating decreased apoptosis .
At the molecular level, neogambogic acid increased protein expression of the anti-apoptotic Bcl-2 while decreasing levels of the pro-apoptotic Bax and cleaved caspase-3 in heart tissues of LPS-induced mice, confirming its anti-apoptotic mechanisms .
Preclinical Evidence
In Vitro Studies
In vitro studies have demonstrated the efficacy of neogambogic acid against MRSA biofilms. Crystal violet assays revealed significant inhibition of MRSA ATCC33591 biofilm formation following neogambogic acid treatment. Scanning electron microscopy further confirmed the structural disruption of MRSA biofilms after exposure to neogambogic acid .
Additionally, neogambogic acid has been shown to reduce the adherence and invasion capabilities of MRSA ATCC33591 to keratinocyte cells, suggesting a potential role in preventing skin infections caused by MRSA .
Cardiac Protection in Sepsis Models
In vivo studies using lipopolysaccharide-induced sepsis in mice have provided compelling evidence for the cardioprotective effects of neogambogic acid. The compound was administered at various doses (1.5, 3, and 6 mg/kg), with dose-dependent improvements observed in cardiac function parameters .
Table 1: Effect of Neogambogic Acid on Cardiac Function Parameters in LPS-Induced Septic Mice
Parameter | Sham | LPS | LPS + 1.5 mg/kg | LPS + 3 mg/kg | LPS + 6 mg/kg |
---|---|---|---|---|---|
EF (%) | 72.04 ± 1.88 | 49.62 ± 4.28 * | 55.34 ± 2.15 # | 61.16 ± 5.43 # | 65.85 ± 1.48 # |
FS (%) | 44.25 ± 3.13 | 20.65 ± 2.26 * | 27.16 ± 2.04 # | 32.78 ± 4.90 # | 40.09 ± 5.21 # |
LVSP (mmHg) | 108.94 ± 1.65 | 50.25 ± 3.63 * | 68.33 ± 3.54 # | 79.43 ± 2.12 # | 88.21 ± 4.21 # |
Note: EF = Ejection Fraction; FS = Fractional Shortening; LVSP = Left Ventricular Systolic Pressure; * indicates significant difference compared to Sham group; # indicates significant difference compared to LPS group .
The data demonstrates that neogambogic acid treatment progressively restored cardiac function parameters toward normal levels in a dose-dependent manner, with the highest dose (6 mg/kg) providing the most substantial improvement in all measured parameters.
Anti-MRSA Activity in Mouse Sepsis Model
A mouse sepsis model was employed to evaluate the antibacterial activity of neogambogic acid in vivo. Mice were intraperitoneally injected with 1.2×10^8 colony-forming units (CFUs) of MRSA ATCC33591 and treated with 5 mg/kg neogambogic acid daily. Treatment with neogambogic acid led to significant reductions in the mean bacterial load in different organs, particularly achieving more than 1000-fold reduction in the lungs .
Histopathological examination performed six days after infection with a non-lethal dose of MRSA revealed no changes in the heart, spleen, and kidneys of mice treated with neogambogic acid, suggesting its efficacy in preventing systemic damage during MRSA infection .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume